molecular formula C24H21N3O2S B11555840 4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole

4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B11555840
M. Wt: 415.5 g/mol
InChI Key: PGEXANHDSDGJGS-MFKUBSTISA-N
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Description

4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a thiazole ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole can be compared with other similar compounds, such as:

    4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(biphenyl-4-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C24H21N3O2S/c1-28-22-13-8-17(14-23(22)29-2)15-25-27-24-26-21(16-30-24)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,26,27)/b25-15+

InChI Key

PGEXANHDSDGJGS-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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